Cas no 38923-38-5 (Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)-)

Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)- structure
38923-38-5 structure
Nome del prodotto:Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)-
Numero CAS:38923-38-5
MF:C9H5F3O2
MW:202.130013227463
CID:296983
PubChem ID:2783284

Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)-
    • 2-oxo-2-(3-(trifluoromethyl)phenyl)acetaldehyde
    • 3-(Trifluoromethyl)phenylglyoxal
    • 3-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE
    • (3-trifluoromethylphenyl)(oxo)acetaldehyde
    • 2-OXO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE HYDRATE
    • 2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde Hydrate
    • 3-Trifluormethylphenylglyoxal
    • 3-trifluoromethylphenyl glyoxal
    • AB49796
    • AC1MD46H
    • CTK4I0693
    • m-(Trifluoromethyl)phenylglyoxal
    • m-trifluoromethylphenylglyoxal
    • PC10549
    • SBB095908
    • oxo [3-(trifluoromethyl)phenyl]acetaldehyde
    • A824331
    • oxo[3-(trifluoromethyl)phenyl]acetaldehyde
    • SCHEMBL1031954
    • FT-0678613
    • 2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde
    • (oxo) [3-trifluoromethylphenyl]acetaldehyde
    • AKOS007929916
    • 3-trifluoromethylphenylglyoxal
    • (oxo)[3-trifluoromethylphenyl]acetaldehyde
    • 38923-38-5
    • MDL: MFCD10699121
    • Inchi: InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-5H
    • Chiave InChI: KSLRFRNLMJHNLZ-UHFFFAOYSA-N
    • Sorrisi: C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O

Proprietà calcolate

  • Massa esatta: 220.03471
  • Massa monoisotopica: 220.035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.1A^2
  • XLogP3: 2.8

Proprietà sperimentali

  • Punto di ebollizione: 73-75
  • Punto di infiammabilità: 83.3°C
  • PSA: 65.64
  • LogP: 2.08700

Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)- Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Termine di sicurezza:S26;S36
  • Classe di pericolo:IRRITANT

Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019116313-5g
2-Oxo-2-(3-(trifluoromethyl)phenyl)acetaldehyde
38923-38-5 95%
5g
$315.18 2023-09-02
abcr
AB227967-250mg
3-(Trifluoromethyl)phenylglyoxal hydrate; .
38923-38-5
250mg
€408.80 2024-04-17
A2B Chem LLC
AF70950-250mg
3-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE
38923-38-5
250mg
$285.00 2024-04-20
abcr
AB227967-1g
3-(Trifluoromethyl)phenylglyoxal hydrate; .
38923-38-5
1g
€1011.90 2024-04-17
Apollo Scientific
PC10549-1g
3-(Trifluoromethyl)phenylglyoxal hydrate
38923-38-5
1g
£665.00 2025-02-19
Apollo Scientific
PC10549-250mg
3-(Trifluoromethyl)phenylglyoxal hydrate
38923-38-5
250mg
£252.00 2025-02-19
Crysdot LLC
CD12076238-5g
2-Oxo-2-(3-(trifluoromethyl)phenyl)acetaldehyde
38923-38-5 95+%
5g
$303 2024-07-24
A2B Chem LLC
AF70950-1g
3-(TRIFLUOROMETHYL)PHENYLGLYOXAL HYDRATE
38923-38-5
1g
$697.00 2024-04-20
Ambeed
A537722-1g
2-Oxo-2-(3-(trifluoromethyl)phenyl)acetaldehyde
38923-38-5 95%
1g
$549.0 2024-04-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:38923-38-5)Benzeneacetaldehyde, a-oxo-3-(trifluoromethyl)-
A824331
Purezza:99%
Quantità:1g
Prezzo ($):494.0